(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid
Overview
Description
(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is a boronic acid derivative with a unique structure that includes a benzoxazine ring
Mechanism of Action
Target of Action
The primary target of (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is the bromodomain and extra-terminal proteins (BETs), particularly BRD4 . BRD4 is a member of the bromodomain-containing proteins (BRDs) family, which are epigenetic protein domains that specifically recognize acetylated lysine residues of histone .
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its function . BRD4 has two bromodomain domains (BD1 and BD2) that form deep hydrophobic pockets, recognizing acetylated lysine residues . The compound likely binds to these pockets, inhibiting the function of BRD4 .
Biochemical Pathways
The inhibition of BRD4 by this compound affects several biochemical pathways. BRD4 plays a crucial role in the transcriptional regulation of genes such as c-Myc . Therefore, the inhibition of BRD4 can lead to a significant downregulation of such genes .
Pharmacokinetics
The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of BRD4 by this compound can lead to significant anti-proliferative activities against various hematologic malignancies cell lines, including MV4-11, OCI-LY10, Pfeifer, and Su-DHL-6 cells . This suggests that the compound may have potential therapeutic applications in the treatment of hematologic malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of boronic acid derivatives and benzoxazine precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in achieving high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide
- 3-Oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide
- 3-Octyl-3,4-dihydro-4-methyl-2H-1,3-benzoxazines
- 3-Decyl-3,4-dihydro-4-methyl-2H-1,3-benzoxazines
Uniqueness
(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is unique due to its boronic acid functional group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in catalytic processes .
Properties
IUPAC Name |
(3-oxo-4H-1,4-benzoxazin-6-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3,12-13H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJIVYCLHMPFPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCC(=O)N2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725512 | |
Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246765-28-5 | |
Record name | B-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246765-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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